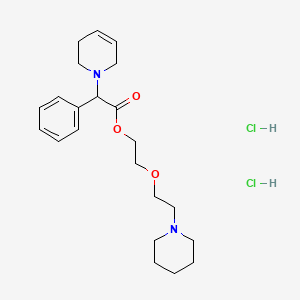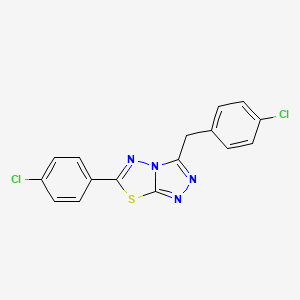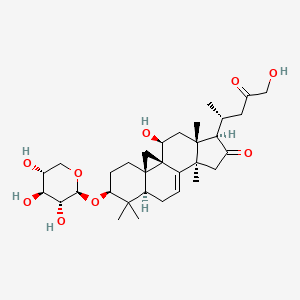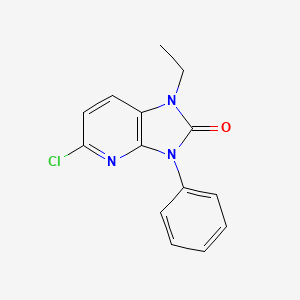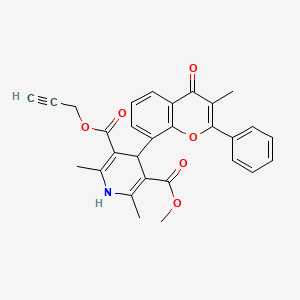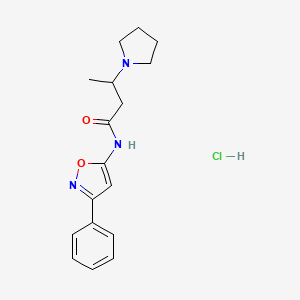
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The compound’s unique structure, which includes a phenyl group attached to an isoxazole ring, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. The final step involves the reaction with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide N-oxide, while reduction could produce the corresponding amine .
Aplicaciones Científicas De Investigación
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation leads to muscle relaxation and anticonvulsant effects. The compound’s unique structure allows it to selectively bind to certain receptors, enhancing its efficacy and reducing side effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanamine hydrochloride: Another isoxazole derivative with similar biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride stands out due to its specific structure, which includes a pyrrolidinobutanamide moiety. This unique feature contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
86683-98-9 |
|---|---|
Fórmula molecular |
C17H22ClN3O2 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-13(20-9-5-6-10-20)11-16(21)18-17-12-15(19-22-17)14-7-3-2-4-8-14;/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21);1H |
Clave InChI |
WTDLXDGHAQYOTP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)NC1=CC(=NO1)C2=CC=CC=C2)N3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


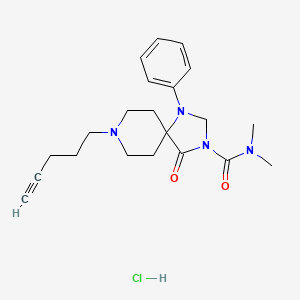
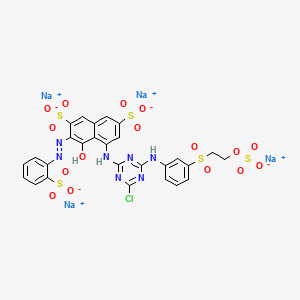
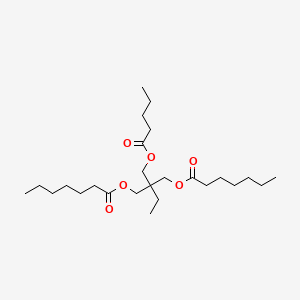
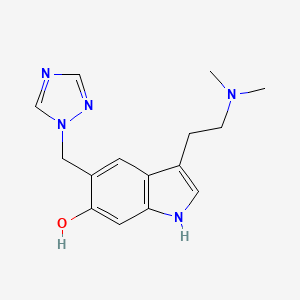
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
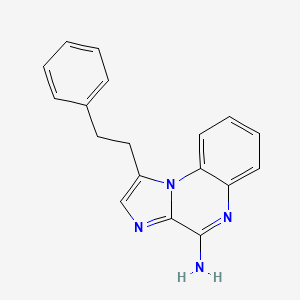
![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
